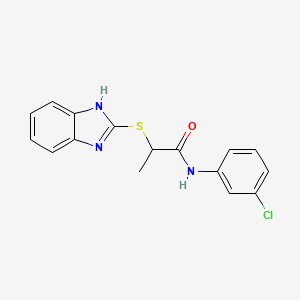![molecular formula C21H25BrN4O2 B4130666 N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-PHENYLETHANEDIAMIDE](/img/structure/B4130666.png)
N-(2-{4-[(4-BROMOPHENYL)METHYL]PIPERAZIN-1-YL}ETHYL)-N'-PHENYLETHANEDIAMIDE
Vue d'ensemble
Description
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide is a complex organic compound that features a piperazine ring substituted with a bromobenzyl group and an ethylenediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide typically involves multiple steps:
Formation of the Bromobenzyl Intermediate: The initial step involves the bromination of benzyl chloride to form 4-bromobenzyl chloride.
Piperazine Substitution: The 4-bromobenzyl chloride is then reacted with piperazine to form 4-(4-bromobenzyl)-1-piperazine.
Ethylenediamine Coupling: The final step involves the coupling of 4-(4-bromobenzyl)-1-piperazine with N-phenylethylenediamine under appropriate conditions, such as the presence of a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[4-(4-chlorobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide
- N-{2-[4-(4-fluorobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide
- N-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide
Uniqueness
N-{2-[4-(4-bromobenzyl)-1-piperazinyl]ethyl}-N’-phenylethanediamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This uniqueness can lead to different biological activities and applications.
Propriétés
IUPAC Name |
N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN4O2/c22-18-8-6-17(7-9-18)16-26-14-12-25(13-15-26)11-10-23-20(27)21(28)24-19-4-2-1-3-5-19/h1-9H,10-16H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUXRHQGSXFHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl 3-methyl-5-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4130593.png)

![methyl 2-({[(1-benzyl-4-piperidinyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4130604.png)
![N-(4-acetylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4130632.png)

![METHYL 2-{2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]ACETAMIDO}-4,5-DIMETHOXYBENZOATE](/img/structure/B4130657.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-piperazinecarbothioamide](/img/structure/B4130660.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-chloro-4-fluorophenyl)urea](/img/structure/B4130673.png)

![N-(4-sec-butylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4130682.png)
![ethyl 4-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonothioyl)amino]benzoate](/img/structure/B4130694.png)
![(3S*,4R*)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(3-methyl-2-thienyl)piperidin-3-ol](/img/structure/B4130700.png)
![methyl 5-ethyl-2-({[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130708.png)
![1-benzyl-3-(2-furyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4130715.png)
